molecular formula C37H70O2 B12525436 Methyl hexatriaconta-2,4-dienoate CAS No. 676369-74-7

Methyl hexatriaconta-2,4-dienoate

Cat. No.: B12525436
CAS No.: 676369-74-7
M. Wt: 546.9 g/mol
InChI Key: YAKJKQAXAUIIOH-UHFFFAOYSA-N
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Description

Methyl hexatriaconta-2,4-dienoate (CAS 676369-74-7) is a long-chain unsaturated fatty acid methyl ester with the molecular formula C₃₇H₇₀O₂ and a molecular weight of 546.95 g/mol . Its structure consists of a 36-carbon chain (hexatriaconta-) with conjugated double bonds at positions 2 and 4, esterified to a methyl group. Key properties include:

  • XlogP: ~16.3 (indicating high hydrophobicity)
  • Hydrogen bond acceptors: 2
  • Rotatable bonds: 34 (high flexibility)
  • Topological polar surface area: 26.3 Ų .

Properties

CAS No.

676369-74-7

Molecular Formula

C37H70O2

Molecular Weight

546.9 g/mol

IUPAC Name

methyl hexatriaconta-2,4-dienoate

InChI

InChI=1S/C37H70O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37(38)39-2/h33-36H,3-32H2,1-2H3

InChI Key

YAKJKQAXAUIIOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl hexatriaconta-2,4-dienoate typically involves the esterification of hexatriaconta-2,4-dienoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl hexatriaconta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Amino esters or alkoxy esters.

Scientific Research Applications

Methyl hexatriaconta-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl hexatriaconta-2,4-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from disrupting the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

Chain Length and Structural Variations

The following table compares methyl hexatriaconta-2,4-dienoate with analogous dienoate esters of varying chain lengths and substituents:

Compound Name Molecular Formula Chain Length Key Features Source/Application Reference
This compound C₃₇H₇₀O₂ 36 carbons Conjugated diene; no substituents Synthetic/Unnatural
Methyl hexa-2,4-dienoate (Methyl sorbate) C₇H₁₀O₂ 6 carbons Conjugated diene; food preservative Synthetic; food industry
Methyl (2Z,6R,8S)-4,6-diethyl-3,6-epoxy-8-methyldodeca-2,4-dienoate C₁₇H₂₈O₃ 12 carbons Epoxy ring, ethyl/methyl substituents Natural (sponge Acanthella cavernosa)
Methyl (2E,4E)-5-phenylpenta-2,4-dienoate C₁₃H₁₄O₂ 5 carbons Phenyl substituent Synthetic; catalytic asymmetric routes
2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate C₁₂H₉O₅ 6 carbons Keto and hydroxyl groups Microbial degradation intermediate

Physicochemical Properties

  • Hydrophobicity: Chain length directly correlates with hydrophobicity. This compound (XlogP ~16.3) is significantly more hydrophobic than methyl sorbate (XlogP ~1.7) .
  • Melting Point : Longer chains (e.g., C₃₇) are solids at room temperature, while shorter esters (C₅–C₁₂) are liquids .
  • Reactivity : Conjugated dienes in methyl sorbate undergo Diels-Alder reactions, whereas epoxy or phenyl substituents in sponge-derived compounds enhance stereochemical complexity and stability .

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